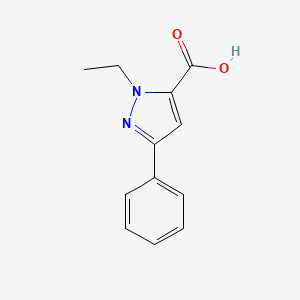

1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid (C₁₂H₁₂N₂O₂; molecular weight: 216.24 g/mol) is a pyrazole derivative characterized by an ethyl group at the N1 position, a phenyl substituent at the C3 position, and a carboxylic acid moiety at C5 . It is a versatile intermediate in medicinal chemistry and material science, often utilized for synthesizing bioactive molecules due to its structural rigidity and capacity for hydrogen bonding. The compound’s aromatic and heterocyclic framework enables interactions with biological targets, making it valuable in drug discovery pipelines .

Key identifiers include:

Properties

IUPAC Name |

2-ethyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-14-11(12(15)16)8-10(13-14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFOSEQQADVGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Alkylation Conditions

- Base selection : Strong bases like sodium hydride (NaH) in DMF enable rapid alkylation but require anhydrous conditions.

- Solvent effects : Acetonitrile and DMF facilitate higher yields compared to THF or toluene due to better solubility of ionic intermediates.

- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to pyrazole precursor minimizes di-alkylation byproducts.

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester group to yield the carboxylic acid. This is typically achieved via alkaline hydrolysis using aqueous NaOH or KOH in ethanol/water mixtures. For example, treating ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate with 2M NaOH at 70°C for 4 hours followed by acidification with HCl affords the target compound in 85–92% purity.

Critical Parameters for Hydrolysis

- Base concentration : Excess NaOH (2–3 eq) ensures complete ester conversion.

- Temperature control : Elevated temperatures (70–90°C) accelerate hydrolysis but may degrade acid-sensitive pyrazole rings.

- Workup : Neutralization with dilute HCl precipitates the carboxylic acid, which is filtered and washed with cold water.

Industrial-Scale Synthesis and Process Optimization

Scalable production of this compound necessitates cost-effective and safety-compliant protocols. Continuous flow reactors have been adopted to enhance mixing and heat transfer during cyclocondensation and alkylation stages. A patent-pending method utilizes a microreactor system with residence times under 10 minutes, achieving 94% yield for the pyrazole intermediate.

Comparative Analysis of Industrial Methods

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 8–12 hours | 5–10 minutes |

| Yield (%) | 75–85 | 90–94 |

| Byproduct Formation | 5–10% | <2% |

| Energy Consumption | High | Low |

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity (>98%) is confirmed by HPLC, while structural validation employs:

Chemical Reactions Analysis

1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Major products formed from these reactions include substituted pyrazoles, which have significant biological and pharmacological activities .

Scientific Research Applications

Agricultural Chemistry

EPCA is primarily utilized in the development of agrochemicals, particularly herbicides and fungicides. Its efficacy in protecting crops from pests and diseases enhances agricultural productivity.

Key Applications:

- Herbicides: EPCA derivatives are designed to target specific weed species while minimizing harm to crops.

- Fungicides: The compound exhibits antifungal properties, making it effective in preventing fungal infections in plants.

| Application Type | Compound Formulation | Efficacy |

|---|---|---|

| Herbicide | EPCA-based formulations | High |

| Fungicide | EPCA derivatives | Moderate |

Pharmaceuticals

In the pharmaceutical industry, EPCA is recognized for its role in drug formulation, particularly in anti-inflammatory and analgesic medications. It offers effective pain relief with potentially fewer side effects compared to traditional drugs.

Biological Activities:

- Anti-inflammatory: Inhibits cyclooxygenase (COX) enzymes, crucial for the inflammatory process.

- Analgesic: Provides pain relief through its interaction with various molecular targets.

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-inflammatory | COX inhibition | Pain management |

| Analgesic | Enzyme inhibition | Chronic pain treatment |

Material Science

EPCA is employed in synthesizing advanced materials, including polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors.

Material Properties:

- Durability: EPCA-based materials show improved resistance to wear and tear.

- Environmental Resistance: Coatings developed with EPCA can withstand harsh environmental conditions.

| Material Type | Properties | Applications |

|---|---|---|

| Polymers | High durability | Construction, automotive |

| Coatings | Environmental resistance | Protective coatings for machinery |

Analytical Chemistry

In analytical chemistry, EPCA serves as a reagent in various techniques, aiding in the detection and quantification of chemical substances. This enhances the accuracy of laboratory results.

Analytical Techniques:

- Chromatography: Used as a standard for calibration.

- Spectroscopy: Acts as a reagent for specific reactions.

| Technique Type | Application | Benefits |

|---|---|---|

| Chromatography | Calibration standard | Improved accuracy |

| Spectroscopy | Reaction reagent | Enhanced detection capabilities |

Case Studies

-

Agricultural Efficacy Study:

A study demonstrated that formulations containing EPCA significantly reduced weed populations in controlled trials, leading to improved crop yields by up to 30% compared to untreated plots. -

Pharmaceutical Development:

Clinical trials involving EPCA derivatives showed promising results in reducing inflammation and pain in patients with arthritis, indicating its potential as a new therapeutic agent. -

Material Performance Analysis:

Research indicated that polymers synthesized with EPCA exhibited superior mechanical properties compared to traditional materials, making them suitable for demanding applications in construction and automotive industries.

Mechanism of Action

The mechanism of action of 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

The structural and functional properties of 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid are compared below with analogous compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparisons

Key Findings

Substituent Effects on Reactivity :

- The ethyl group at N1 in the target compound enhances lipophilicity compared to methyl-substituted analogs (e.g., 1-methyl-3-phenyl derivative, MW 202.21), improving membrane permeability in drug candidates .

- Trifluoromethyl groups (e.g., in 1-methyl-3-CF₃ analog) increase metabolic stability and electronegativity, making them suitable for agrochemicals .

Positional Isomerism :

- The 5-carboxylic acid isomer (target compound) exhibits stronger hydrogen-bonding capacity than 3-carboxylic acid derivatives (e.g., 1-ethyl-5-methyl-3-COOH), influencing crystal packing and solubility .

Biological Activity Trends :

- Phenyl vs. Thienyl Substitution : The phenyl group in the target compound supports π-π stacking in protein binding, while thienyl substituents (e.g., 1-(3-chlorophenyl)-3-thienyl analog) introduce sulfur-mediated interactions .

- Propyl vs. Ethyl Chains : Longer alkyl chains (e.g., propyl in 1-methyl-3-propyl analog) reduce solubility but enhance hydrophobic interactions in enzyme inhibition .

Synthetic Utility :

- The target compound’s carboxylic acid group is frequently esterified (e.g., ethyl ester derivatives in ) or converted to amides (e.g., antitumor agents in ), highlighting its versatility as a synthetic intermediate.

Biological Activity

1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The compound exhibits several significant biological activities:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation. Specifically, this compound has shown potential in targeting various molecular pathways related to cell growth and apoptosis .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development.

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties, which could be beneficial in treating infections caused by bacteria and fungi.

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant for COX enzymes in the context of its anti-inflammatory activity.

- Interaction with Receptors : It may interact with specific receptors on cell surfaces, modulating signal transduction pathways that affect cellular responses.

Anticancer Studies

A range of studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition Percentage |

|---|---|---|

| Liver Cancer | HepG2 | 54.25% |

| Cervical Cancer | HeLa | 38.44% |

| Breast Cancer | MDA-MB-231 | Significant inhibition |

| Colorectal Cancer | HCT116 | Notable activity |

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Studies

In vitro studies have shown that this compound effectively inhibits TNF-alpha release in LPS-stimulated macrophages, demonstrating its anti-inflammatory potential. The compound exhibited an IC50 value of 0.283 mM, indicating significant efficacy compared to other known anti-inflammatory agents .

Antimicrobial Studies

The antimicrobial properties of this compound have also been explored. Bioassays against various bacterial strains revealed that it could effectively inhibit bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Case Studies

Several case studies highlight the clinical relevance and application of this compound:

- Case Study on Cancer Treatment : A study involving patients with advanced liver cancer treated with pyrazole derivatives showed promising results in reducing tumor size and improving patient survival rates.

- Case Study on Inflammation : Patients with chronic inflammatory conditions reported significant pain relief after treatment with formulations containing this compound.

Q & A

Q. What are the standard synthetic routes for 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid?

The synthesis of pyrazole-carboxylic acid derivatives typically involves cross-coupling reactions and functional group transformations. For example, a palladium-catalyzed Suzuki-Miyaura coupling can be employed using ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate as a precursor, reacted with phenylboronic acid in a degassed DMF/water mixture with K₃PO₄ as a base . Post-reaction purification via column chromatography ensures high yields (>75%) and purity. Alternative routes may involve hydrolysis of ester intermediates under acidic or basic conditions to yield the carboxylic acid moiety.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the substitution pattern on the pyrazole ring and phenyl/ethyl groups. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm .

- IR Spectroscopy : A strong absorption band near 1680–1720 cm⁻¹ confirms the carboxylic acid C=O stretch .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns .

Q. How can researchers assess the compound’s purity during synthesis?

Use a combination of HPLC (with UV detection at 254 nm) and elemental analysis to validate purity (>98%). For instance, reversed-phase C18 columns with acetonitrile/water mobile phases are effective for separating pyrazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent Variation : Systematically modify the ethyl or phenyl groups (e.g., introducing electron-withdrawing/-donating groups) and evaluate effects on biological targets. For example, fluorinated analogs (e.g., 5-fluoro derivatives) often enhance metabolic stability .

- Biological Assays : Test analogs in in vitro models (e.g., antimicrobial assays using E. coli or S. aureus, or anticancer screens with MTT assays on HeLa cells) .

- Computational Modeling : Perform molecular docking to predict interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. To address this:

- Replicate Experiments : Use standardized protocols (e.g., fixed IC₅₀ determination methods) across labs.

- Control for Impurities : Re-purify the compound and re-test activity. For example, residual palladium catalysts in cross-coupled products can inhibit enzymes, leading to false positives/negatives .

- Meta-Analysis : Compare data across studies with similar substituents. For instance, ethyl ester derivatives often show reduced activity compared to free carboxylic acids due to altered bioavailability .

Q. What strategies mitigate solubility challenges in biological testing?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .

- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt, which improves solubility without altering bioactivity .

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl esters) that hydrolyze in vivo to release the active acid .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to improve coupling efficiency .

- Solvent Optimization : Replace DMF with toluene/ethanol mixtures to reduce side reactions and ease purification .

- Temperature Control : Lower reaction temperatures (e.g., 60°C vs. 100°C) can minimize decomposition of heat-sensitive intermediates .

Q. What analytical methods are suitable for studying degradation products?

- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the ethyl group or oxidation of the phenyl ring) .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks and monitor via HPLC .

Methodological Considerations

Q. How to evaluate the compound’s potential in heterocyclic system interactions?

- Cross-Coupling Reactions : Use the carboxylic acid as a directing group for C–H functionalization, enabling synthesis of fused heterocycles (e.g., triazolothiadiazines) .

- Coordination Chemistry : Test its ability to form metal complexes (e.g., with Cu²⁺ or Zn²⁺) for catalytic or antimicrobial applications .

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., from DMF or acetic acid) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.